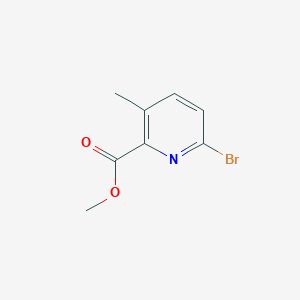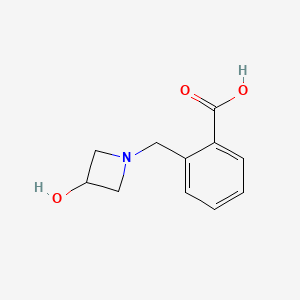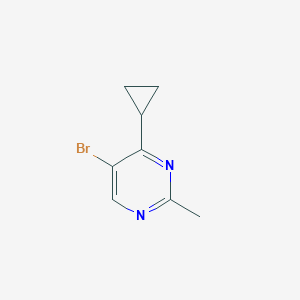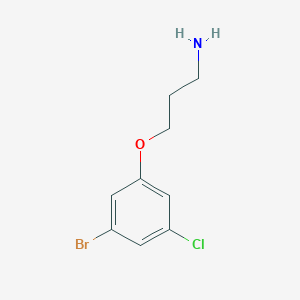
Methyl-6-brom-3-methylpyridin-2-carboxylat
Übersicht
Beschreibung
“6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 . The compound is a solid under normal conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester” are not detailed in the sources I found, bromopyridines are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Methyl-6-brom-3-methylpyridin-2-carboxylat: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Brom- und Esterfunktionalitäten machen es zu einem vielseitigen Reagenz für die Konstruktion komplexer Moleküle. Beispielsweise kann es palladiumkatalysierten Kreuzkupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, unterzogen werden, um Kohlenstoff-Kohlenstoff-Bindungen mit Phenylboronsäuren zu bilden . Diese Reaktion ist entscheidend für die Synthese verschiedener biologisch aktiver Verbindungen und Polymere.
Pharmakologie
In der Pharmakologie dient diese Verbindung als Vorläufer bei der Synthese einer großen Bandbreite an Arzneimitteln. Ihre Struktur ermöglicht Modifikationen, die zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen führen können. Es ist besonders nützlich bei der Synthese von Verbindungen, die neuroprotektive, immunologische und antiproliferative Wirkungen aufweisen .
Materialwissenschaft
In der Materialwissenschaft wird This compound zur Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet. Es kann in die Synthese komplexer organischer Moleküle integriert werden, die Teil von Leuchtdioden (LEDs) oder organischen Halbleitern sind .
Analytische Chemie
Diese Verbindung kann als Standard oder Reagenz in der analytischen Chemie eingesetzt werden, um neue analytische Methoden zu entwickeln. Seine klar definierte Struktur und Reaktivität ermöglichen seinen Einsatz in der quantitativen und qualitativen Analyse, insbesondere in der Chromatographie und Spektrometrie zur Identifizierung oder Quantifizierung anderer Substanzen .
Biochemie
In der Biochemie findet die Verbindung Verwendung bei der Untersuchung enzymkatalysierter Reaktionen, bei denen sie als Substrat-Mimik oder -Inhibitor wirken kann. Sie hilft beim Verständnis der Interaktion zwischen Enzymen und Substraten, was für die Entwicklung von Medikamenten entscheidend ist, die auf spezifische biochemische Pfade abzielen .
Umweltanwendungen
Obwohl direkte Informationen über Umweltanwendungen nicht ohne Weiteres verfügbar sind, könnten Verbindungen wie This compound auf ihre potenzielle Verwendung in der Umwelt-Sanierung untersucht werden. Beispielsweise könnten sie zur Synthese von Molekülen verwendet werden, die Schadstoffe einfangen oder als Abbauprodukte in Studien zum Umweltverhalten dienen .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of antitumor agents and tgf-β inhibitors .
Mode of Action
It’s known that bromopyridines can participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that bromopyridines can participate in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
methyl 6-bromo-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGRANATNWQVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402666-66-3 | |
| Record name | methyl 6-bromo-3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)


![tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)


![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)



